N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
説明
The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a furan-2-yl moiety and a piperidine-4-carboxamide group modified with a methylsulfonyl substituent.
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O5S/c1-23(19,20)17-6-4-9(5-7-17)11(18)14-13-16-15-12(22-13)10-3-2-8-21-10/h2-3,8-9H,4-7H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNREIBDBPLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that integrates the pharmacologically relevant moieties of furan, oxadiazole, and piperidine. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antibacterial and enzyme inhibitory activities. This article reviews the biological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.36 g/mol. The structure includes a piperidine ring substituted with a methylsulfonyl group and an oxadiazole moiety attached to a furan ring.
Biological Activity Overview
The biological activity of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been evaluated through various assays focusing on antibacterial properties and enzyme inhibition.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole and piperidine frameworks exhibit notable antibacterial effects. For instance, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole were tested against common bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity . The incorporation of the furan moiety in this context may enhance the hydrophobic interactions with bacterial membranes, potentially increasing efficacy.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study demonstrated that several synthesized oxadiazole derivatives exhibited strong inhibitory activity against these enzymes, which are crucial in various physiological processes . The presence of the methylsulfonyl group is believed to contribute to this inhibitory action by enhancing binding affinity through hydrogen bonding interactions.
Study 1: Antibacterial Screening
A comprehensive study synthesized various derivatives of piperidine and evaluated their antibacterial properties. The results showed that compounds similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Enzyme Inhibition Assays
In another investigation focusing on enzyme inhibition, it was found that certain derivatives displayed IC50 values in the low micromolar range for AChE inhibition. The structure–activity relationship (SAR) analysis suggested that modifications at the piperidine nitrogen could enhance binding efficacy .
Summary of Biological Activities
類似化合物との比較
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Sulfonamide vs. Benzamide : The target’s methylsulfonyl group on piperidine may improve metabolic stability compared to LMM11’s bulkier cyclohexyl(ethyl)sulfamoyl-benzamide, which could hinder binding affinity despite its antifungal efficacy .
- Piperidine vs. Phenyl Backbone : The piperidine-4-carboxamide in the target compound and P321-0691 may offer conformational flexibility over rigid phenyl-based analogs (e.g., Compound 1), aiding target engagement .
Physicochemical Properties
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.3–8.5 ppm for H-2 of oxadiazole) and methylsulfonyl group (δ 3.1 ppm for CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ and fragments (e.g., loss of SO₂CH₃ at m/z 121) .
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) and UV detection at 254 nm ensures >95% purity .
Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and furan regions .
How does the methylsulfonyl group influence the compound’s bioactivity, and what are the implications for structure-activity relationship (SAR) studies?
Advanced Research Question
The methylsulfonyl group enhances:
- Electron-withdrawing effects : Stabilizes the oxadiazole ring, increasing metabolic stability .
- Hydrogen-bonding capacity : Interacts with target proteins (e.g., kinases) via sulfonyl oxygen atoms, as shown in molecular docking studies .
Data Contradiction Analysis : While sulfonyl groups generally improve solubility, conflicting solubility data (e.g., in PBS vs. DMSO) may arise from aggregation tendencies. Mitigate this via dynamic light scattering (DLS) during assay design .
What strategies are recommended for resolving contradictory biological activity data across different assay platforms?
Advanced Research Question
Contradictions (e.g., IC₅₀ variations in enzymatic vs. cell-based assays) may stem from:
- Membrane permeability issues : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding .
- Assay conditions : Standardize pH (7.4) and serum content (e.g., 10% FBS) to mimic physiological environments .
Example : If a compound shows potent enzyme inhibition but weak cellular activity, modify the piperidine substituents to enhance logP (target range: 2–3) .
How can computational modeling guide the design of derivatives with improved target selectivity?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) to identify key residues (e.g., Lys833) for hydrogen bonding .
- Pharmacophore Modeling : Define essential features: (i) oxadiazole as a hydrogen-bond acceptor, (ii) methylsulfonyl as a hydrophobic anchor .
- ADMET Prediction : Use SwissADME to optimize bioavailability (Rule of Five compliance) and reduce hepatotoxicity (CYP3A4 inhibition screening) .
Validation : Synthesize top-ranked virtual hits and test in kinase panels (e.g., Eurofins KinaseProfiler) .
What are the critical parameters for establishing a robust in vitro screening protocol for this compound?
Basic Research Question
- Cell Lines : Use HEK293 or HeLa cells transfected with target receptors (e.g., GPCRs) .
- Dose Range : 0.1–100 µM, with 72-hour exposure for apoptosis assays (Annexin V/PI staining) .
- Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle (≤0.1% v/v) .
Advanced Optimization : Implement high-content screening (HCS) with automated image analysis (e.g., CellProfiler) to quantify subcellular localization .
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